molecular formula C16H23NO3 B581697 N-BOC-3-(Benzyloxymethyl)azetidine CAS No. 1373233-17-0

N-BOC-3-(Benzyloxymethyl)azetidine

Cat. No. B581697
CAS RN: 1373233-17-0
M. Wt: 277.364
InChI Key: ONUHNLXBKPXAAV-UHFFFAOYSA-N
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Description

“N-BOC-3-(Benzyloxymethyl)azetidine” is a chemical compound with the IUPAC name tert-butyl 3-[(benzyloxy)methyl]-1-azetidinecarboxylate . It has a molecular weight of 277.36 .


Molecular Structure Analysis

The molecular structure of N-BOC-3-(Benzyloxymethyl)azetidine is represented by the InChI code 1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-14(10-17)12-19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 . This indicates that the molecule is composed of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

Azetidines, including N-BOC-3-(Benzyloxymethyl)azetidine, exhibit unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . For instance, tert-Butyl N-Azetidin-3-ylcarbamate, a related compound, has been used in the preparation of substituted benzothiazoles via copper-catalyzed three-component domino condensation/S-arylation/heterocyclization reactions .


Physical And Chemical Properties Analysis

N-BOC-3-(Benzyloxymethyl)azetidine has a molecular weight of 277.36 . Its molecular formula is C16H23NO3 . The InChI key for this compound is ONUHNLXBKPXAAV-UHFFFAOYSA-N .

Scientific Research Applications

Continuous Flow Synthesis

A study by Colella et al. (2021) demonstrated the development of a continuous flow synthesis for 2-substituted azetines and 3-substituted azetidines using "N-Boc-3-iodoazetidine" as a common synthetic precursor. This method facilitates the handling of lithiated intermediates at higher temperatures compared to batch processing, emphasizing flow technology's role in enhancing sustainability and efficiency in chemical synthesis (Colella et al., 2021).

Strain-Release-Driven Homologation

Fawcett et al. (2019) explored the strain-release-driven homologation of boronic esters to achieve the modular synthesis of azetidines. By leveraging the high ring strain of azabicyclo[1.1.0]butane, they provided a novel pathway to azetidine derivatives, further advancing the toolbox for medicinal chemistry and the synthesis of pharmaceuticals (Fawcett et al., 2019).

Electrophile Trapping

Hodgson et al. (2014) discussed the generation and electrophile trapping of "N-Boc-2-lithio-2-azetine," showcasing a concise access to 2-substituted 2-azetines. This study highlights the versatility of "N-Boc-3-(Benzyloxymethyl)azetidine" derivatives in synthesizing complex molecular structures and their potential applications in creating novel compounds (Hodgson et al., 2014).

Synthesis of Amino Acid Derivatives

Gudelis et al. (2023) outlined an efficient synthetic route for preparing heterocyclic amino acid derivatives containing azetidine and oxetane rings. This approach further underlines the importance of "N-Boc-3-(Benzyloxymethyl)azetidine" in synthesizing new compounds with potential applications in drug development and bioactive molecules (Gudelis et al., 2023).

Future Directions

Azetidines, including N-BOC-3-(Benzyloxymethyl)azetidine, have attracted major attention in organic synthesis due to their unique reactivity . Recent advances in the synthesis, functionalization, and application of azetidines have been reported, and future research is expected to focus on overcoming the challenges associated with the aza Paternò–Büchi reaction .

properties

IUPAC Name

tert-butyl 3-(phenylmethoxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-14(10-17)12-19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUHNLXBKPXAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742959
Record name tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC-3-(Benzyloxymethyl)azetidine

CAS RN

1373233-17-0
Record name 1-Azetidinecarboxylic acid, 3-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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